

# A Technical Guide to the Chemical Properties and Structure of Granisetron-d3

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## Compound of Interest

Compound Name: Granisetron-d3

Cat. No.: B562514

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Introduction: Granisetron is a potent and selective serotonin 5-HT<sub>3</sub> receptor antagonist, widely utilized as an antiemetic agent to mitigate nausea and vomiting, particularly those induced by chemotherapy and radiotherapy. To facilitate pharmacokinetic, bioequivalence, and metabolic studies, a stable isotope-labeled version, **Granisetron-d3**, was developed. This document provides an in-depth technical overview of the chemical properties, structure, synthesis, and analytical applications of **Granisetron-d3**, tailored for researchers, scientists, and professionals in drug development. **Granisetron-d3** serves as an ideal internal standard for quantitative bioanalysis using mass spectrometry, ensuring accuracy and precision by correcting for procedural variations.

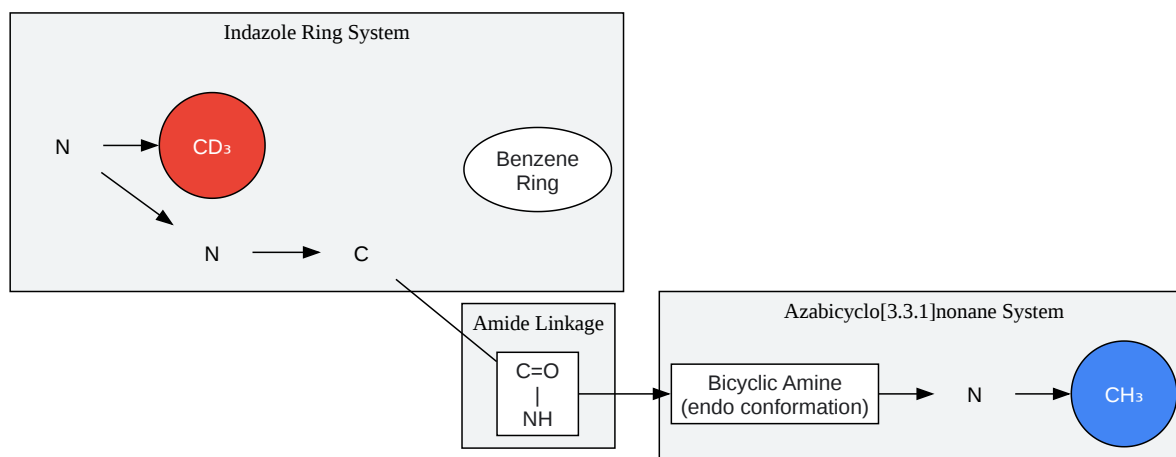
## Chemical Structure and Isotopic Labeling

**Granisetron-d3** is the deuterium-labeled analogue of Granisetron. The three deuterium atoms are typically incorporated into one of the N-methyl groups of the molecule. It is critical for researchers to note that commercial availability includes two primary isotopologues, distinguished by the location of the deuterium label, which are identified by different CAS numbers.

- CAS 1224925-76-1: The deuterium label is on the methyl group attached to the indazole ring.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- CAS 1224925-64-7: The deuterium label is on the methyl group of the 9-azabicyclo[3.3.1]nonane moiety.[\[4\]](#)[\[5\]](#)

The most commonly referenced isotopologue for bioanalytical standards is CAS 1224925-76-1.

IUPAC Name: 1-(methyl-d3)-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide.[1]



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**Fig. 1:** Structural components of **Granisetron-d3** (CAS 1224925-76-1).

## Chemical and Physical Properties

The key physicochemical properties of **Granisetron-d3** are summarized below. These data are essential for the handling, storage, and preparation of analytical standards.

Property	Value	Reference(s)
Molecular Formula	C <sub>18</sub> H <sub>21</sub> D <sub>3</sub> N <sub>4</sub> O	[1]
Molecular Weight	315.4 g/mol	[1]
CAS Number	1224925-76-1 (Indazole-methyl-d3) or 1224925-64-7 (Bicyclo-methyl-d3)	[6][7][8]
Appearance	White to Off-White Crystalline Solid	[8]
Purity	≥99% deuterated forms (d1-d3)	[1]
Solubility	Soluble in Methanol	[1]
Storage Temperature	-20°C Freezer	[8]
SMILES	CN1[C@H]2C--INVALID-LINK-C[C@@H]1CCC2	[1]
InChI	InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/t12-,13+,14-/i2D3	[1]

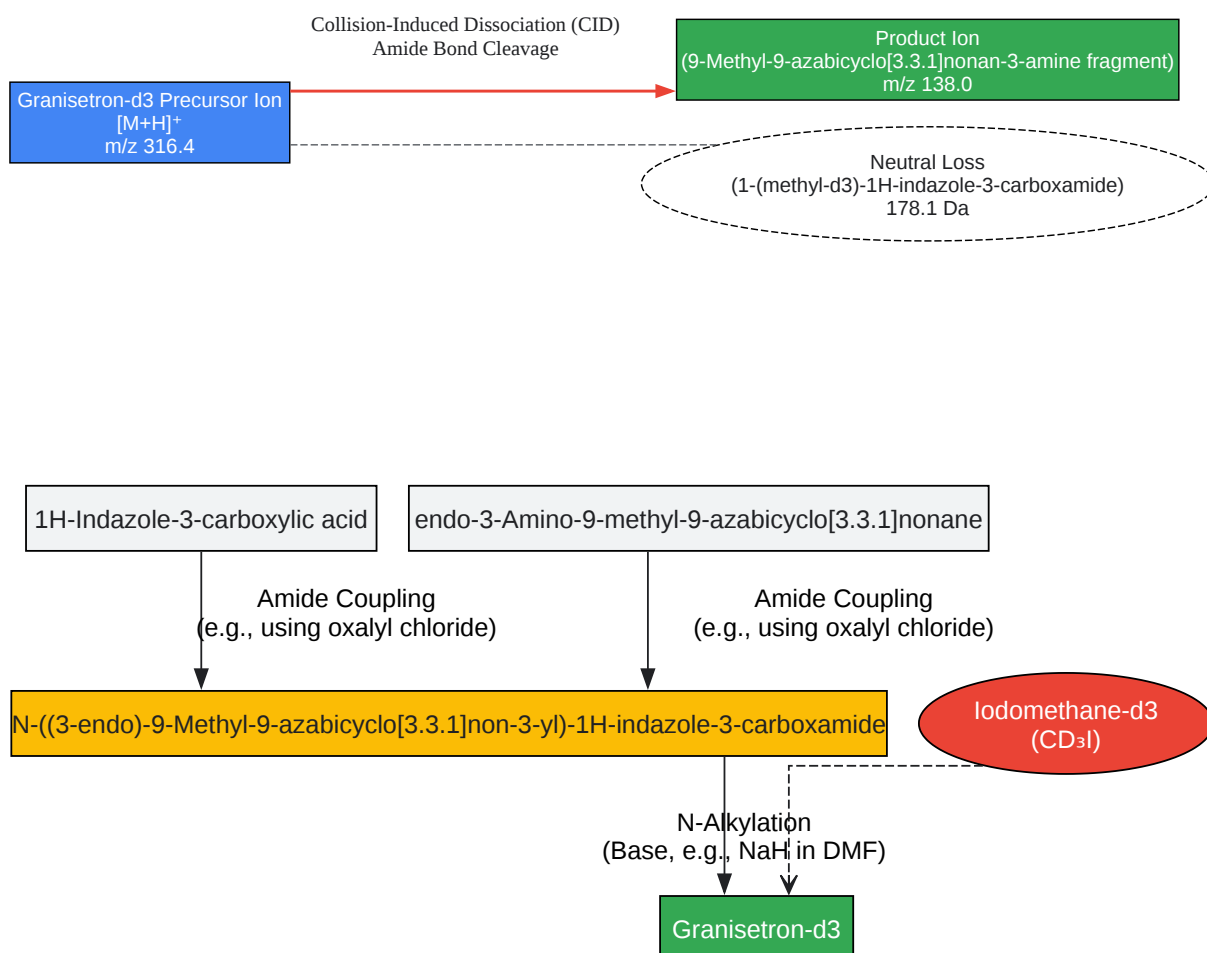
## Spectroscopic Data and Analysis

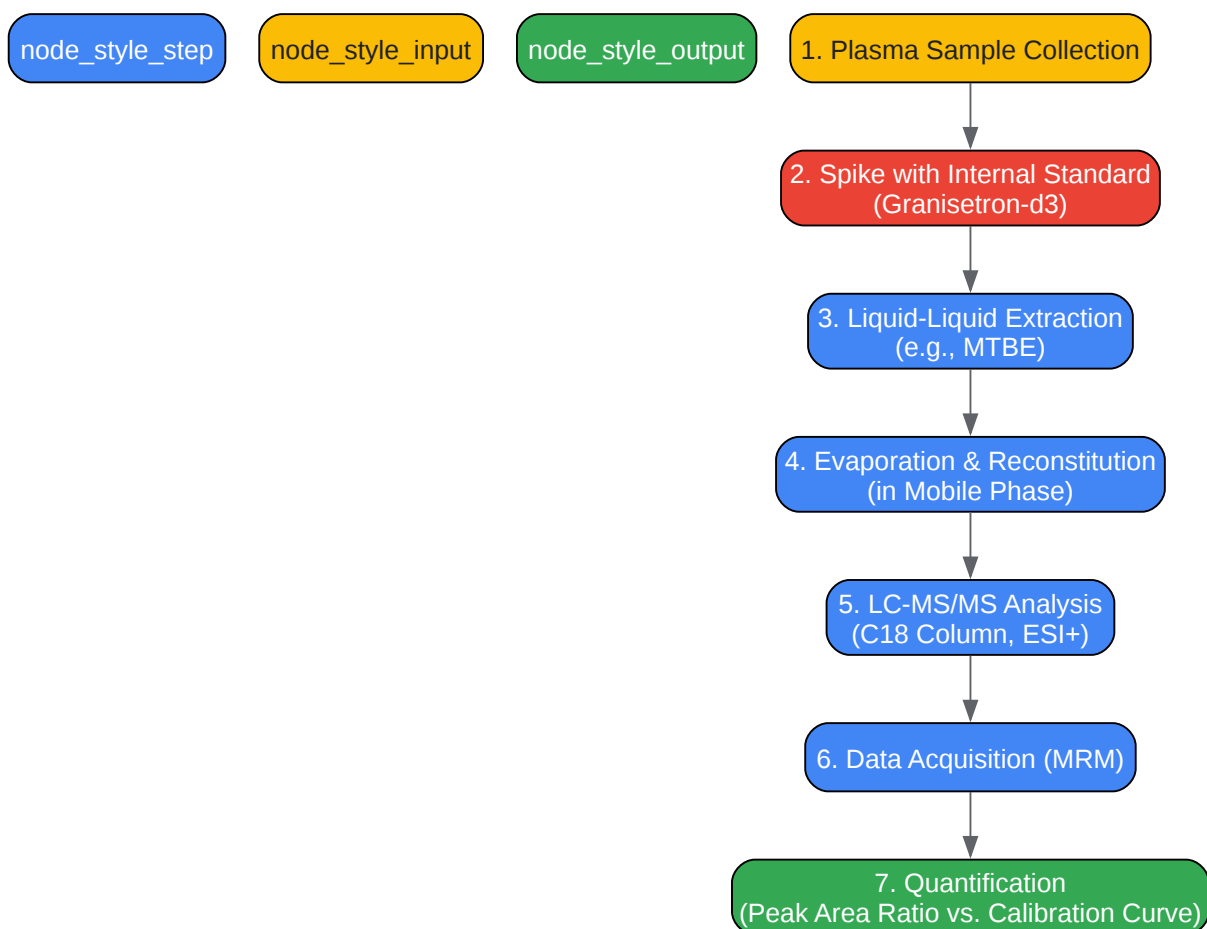
### Mass Spectrometry

The primary application of **Granisetron-d3** is as an internal standard in LC-MS/MS assays. Its +3 Dalton mass shift from the parent compound allows for its distinct detection while ensuring it co-elutes and experiences similar ionization and matrix effects as the analyte.

Compound	Precursor Ion ([M+H] <sup>+</sup> )	Product Ion	Typical Collision Energy	Reference(s)
Granisetron	m/z 313.4	m/z 138	~12 eV	[9][10]
Granisetron-d3	m/z 316.4	m/z 138	~12 eV	[11][12]

The fragmentation pathway involves the cleavage of the amide bond, leading to the formation of a stable fragment ion. Since the deuterium label is on the indazole portion which is lost as a neutral fragment, the detected product ion is identical for both the labeled and unlabeled compounds.





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